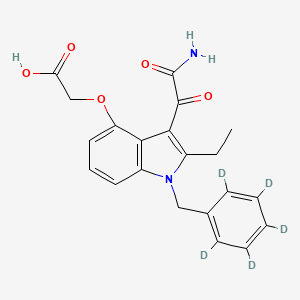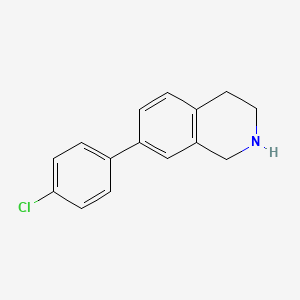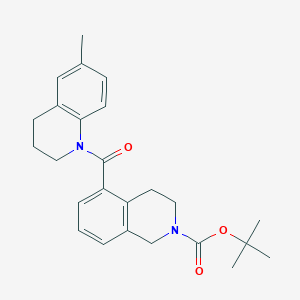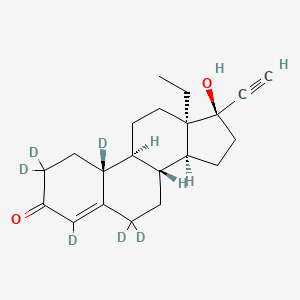
(-)-Norgestrel-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-Norgestrel-d6: is a deuterated form of (-)-Norgestrel, a synthetic progestogen used in hormonal contraceptives. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s stability and metabolic profile. This compound is of significant interest in pharmaceutical research due to its potential improved pharmacokinetic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Norgestrel-d6 typically involves the incorporation of deuterium atoms into the (-)-Norgestrel molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas (D2) or deuterated solvents (e.g., D2O).
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the target molecule. For example, deuterated lithium aluminum hydride (LiAlD4) can be used in reduction reactions to produce deuterated compounds.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process must ensure high purity and yield, often requiring advanced purification techniques such as chromatography and crystallization. The use of deuterated solvents and reagents in large quantities can be cost-prohibitive, making the optimization of reaction conditions crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (-)-Norgestrel-d6 can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or alkanes. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Substitution reactions involve the replacement of functional groups in this compound. For example, halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and deuterated lithium aluminum hydride (LiAlD4).
Substitution: Halogens (Br2, Cl2), nucleophiles (e.g., sodium methoxide, NaOCH3), and electrophiles (e.g., sulfuric acid, H2SO4).
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, substituted analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Isotope Labeling: (-)-Norgestrel-d6 is used in isotope labeling studies to trace metabolic pathways and understand the pharmacokinetics of drugs.
Analytical Chemistry: The compound serves as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology:
Hormonal Studies: this compound is used to study the effects of progestogens on biological systems, including their role in reproductive health and hormone regulation.
Medicine:
Pharmacokinetics: Research on this compound helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of progestogens, leading to the development of more effective contraceptives.
Drug Development: The compound is used in the development of new hormonal therapies with improved stability and efficacy.
Industry:
Pharmaceutical Manufacturing: this compound is used in the production of deuterated drugs, which can have enhanced therapeutic properties and reduced side effects.
Wirkmechanismus
Molecular Targets and Pathways: (-)-Norgestrel-d6 exerts its effects by binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and modulation of various physiological processes. The primary pathways involved include:
Reproductive System Regulation: this compound influences the menstrual cycle, ovulation, and maintenance of pregnancy.
Hormone Regulation: The compound modulates the levels of other hormones, such as estrogen and luteinizing hormone (LH), through feedback mechanisms.
Vergleich Mit ähnlichen Verbindungen
(-)-Norgestrel: The non-deuterated form of (-)-Norgestrel-d6, commonly used in hormonal contraceptives.
Levonorgestrel: A stereoisomer of (-)-Norgestrel, widely used in emergency contraception and intrauterine devices (IUDs).
Desogestrel: Another synthetic progestogen with similar applications in hormonal contraceptives.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which can enhance the compound’s metabolic stability and reduce its rate of degradation. This can lead to improved pharmacokinetic properties, such as longer half-life and reduced dosing frequency, making it a valuable compound in pharmaceutical research and development.
Eigenschaften
Molekularformel |
C21H28O2 |
|---|---|
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
(8R,9S,10R,13R,14S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-17-hydroxy-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23H,3,5-12H2,1H3/t16-,17+,18+,19-,20+,21-/m0/s1/i5D2,6D2,13D,16D |
InChI-Schlüssel |
WWYNJERNGUHSAO-GNKCLBSCSA-N |
Isomerische SMILES |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4(C#C)O)CC)[2H] |
Kanonische SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


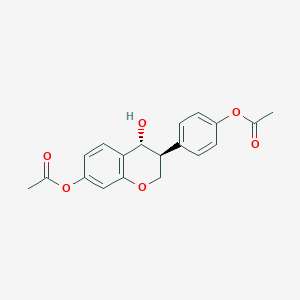
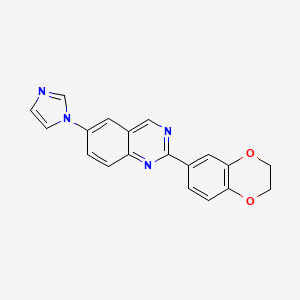
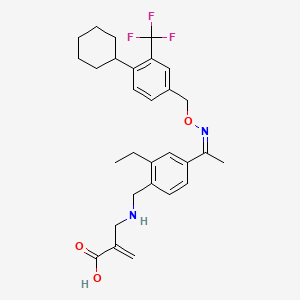
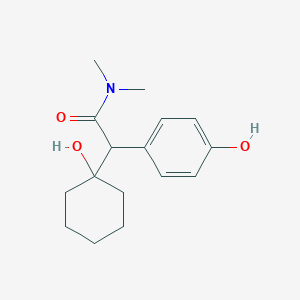
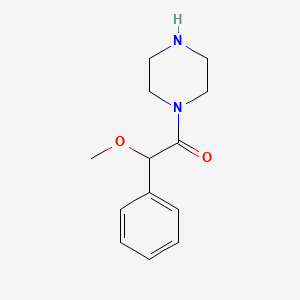
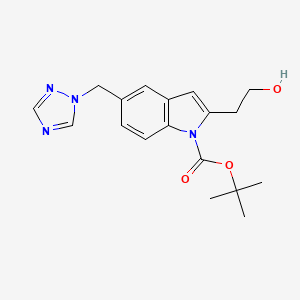
![Methyl 1,3,4,5-tetrahydropyrano[4,3-b]indole-8-carboxylate](/img/structure/B13867560.png)

![1-(2-Methylsulfanylpyrimidin-4-yl)imidazo[4,5-c]pyridine](/img/structure/B13867565.png)
